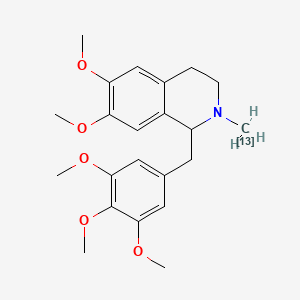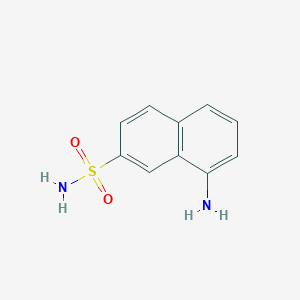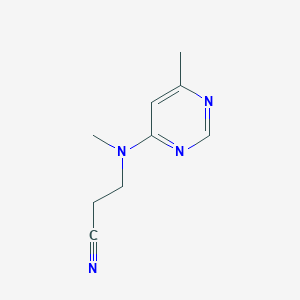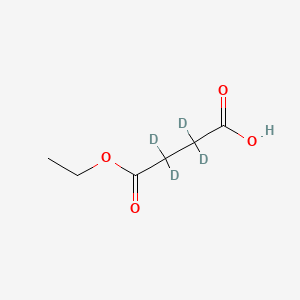
Monoethyl Succinic-2,2,3,3-d4 Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is used as an intermediate in the synthesis of other deuterated compounds, such as Ethyl-3-bromopropionate-d4. It has a molecular formula of C6H6D4O4 and a molecular weight of 150.17.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoethyl Succinic-2,2,3,3-d4 Acid Ester can be synthesized through the esterification of Succinic-2,2,3,3-d4 Acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Monoethyl Succinic-2,2,3,3-d4 Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Succinic-2,2,3,3-d4 Acid
Reduction: Monoethyl Succinic-2,2,3,3-d4 Alcohol
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways involving succinic acid.
Medicine: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Monoethyl Succinic-2,2,3,3-d4 Acid Ester involves its incorporation into biochemical pathways where succinic acid is a key intermediate. The deuterium atoms in the compound can alter the reaction rates and pathways, providing valuable insights into the mechanisms of various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic-2,2,3,3-d4 Acid: A deuterated form of succinic acid used in similar applications.
Ethyl Succinic Acid: A non-deuterated ester with similar chemical properties but different applications.
Uniqueness
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is unique due to its deuterated nature, which makes it particularly useful in studies requiring isotopic labeling. This property allows researchers to trace the compound through various chemical and biological processes, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/i3D2,4D2 |
InChI-Schlüssel |
LOLKAJARZKDJTD-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


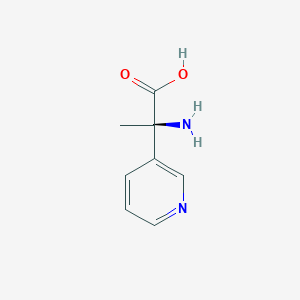

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
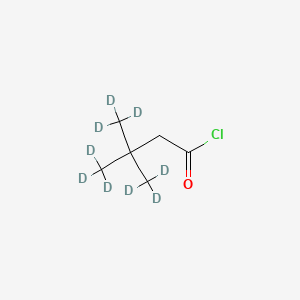
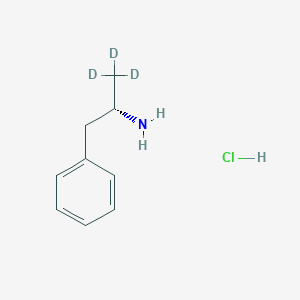

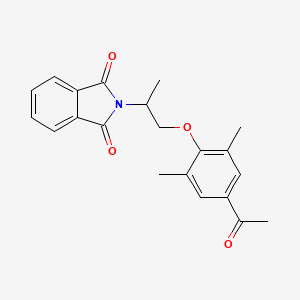
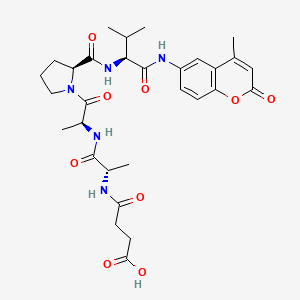
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
